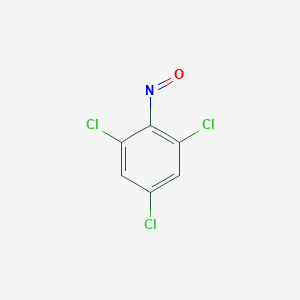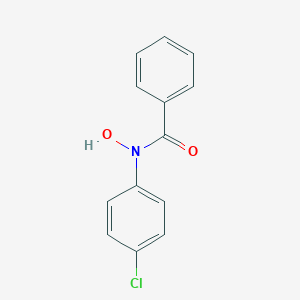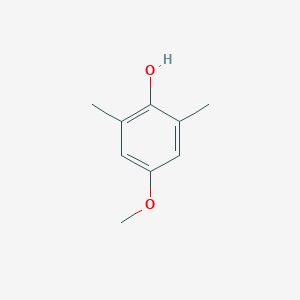
4-Methoxy-2,6-dimethylphenol
Descripción general
Descripción
4-Methoxy-2,6-dimethylphenol, also known as 4-Methyl-2,6-dimethoxyphenol (Methyl Eugenol), is a naturally occurring organic compound found in various plants, fruits, and essential oils. It is widely used in the food, fragrance, and cosmetic industries due to its pleasant aroma and flavor. Additionally, it has gained significant attention in scientific research due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,6-dimethylphenol is not fully understood, but it is believed to involve the inhibition of microbial cell wall synthesis and the disruption of cell membrane integrity. Additionally, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Methoxy-2,6-dimethylphenol can modulate various biochemical and physiological processes, including the regulation of lipid metabolism, glucose homeostasis, and immune function. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Methoxy-2,6-dimethylphenol is its availability and low cost, making it an attractive compound for research purposes. However, its solubility in water is limited, which can pose challenges in certain experimental settings. Additionally, its potential toxicity and side effects on human health require careful consideration in the design and interpretation of experiments.
Direcciones Futuras
Future research on 4-Methoxy-2,6-dimethylphenol should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. Specifically, it may be useful in the development of novel antimicrobial, antioxidant, and anticancer agents. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
4-Methoxy-2,6-dimethylphenol has been extensively studied for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. In vitro and in vivo studies have shown that it exhibits significant activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
IUPAC Name |
4-methoxy-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862639 | |
| Record name | 4-Methoxy-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylphenol | |
CAS RN |
1329-97-1, 2431-91-6 | |
| Record name | Methylcreosol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2431-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, methoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

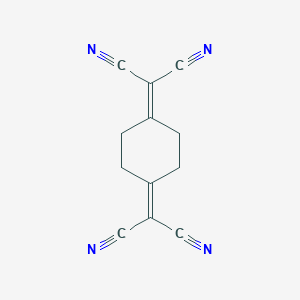
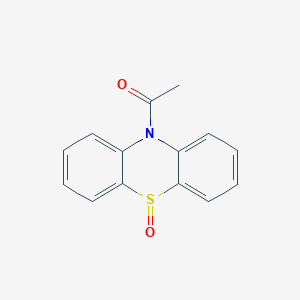



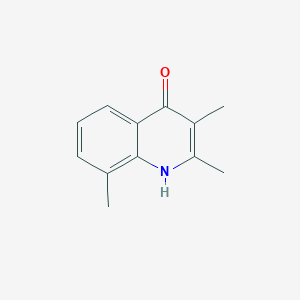
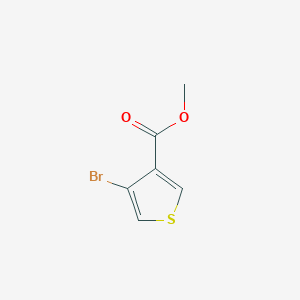
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
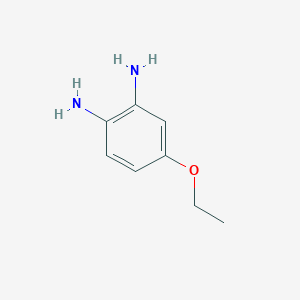


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
